Benfluron hydrochloride

Übersicht

Beschreibung

Benfluron Hydrochloride is an inhibitor of HIV-1 Rev function which also acts as a cytostatic agent with substantial antiretroviral activity.

Biologische Aktivität

Benfluron hydrochloride, a derivative of benzo(c)fluorene, has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

1. Overview of this compound

Benfluron is primarily recognized for its cytostatic properties and potential as an antiretroviral agent. Its mechanism of action involves the inhibition of Rev function and viral transcription, making it a candidate for optimizing antiretroviral therapies against HIV.

2.1 Antiviral Activity

Research indicates that benfluron exhibits significant anti-HIV activity with an effective concentration (EC50) of approximately 0.83 µM. The compound's selectivity index (SI), defined as the ratio of cytotoxic concentration (CC50) to EC50, is reported at 33.9 in certain cell lines, indicating a favorable therapeutic window .

Table 1: Antiviral Activity and Toxicity of Benfluron and Its Analogues

| Compound | EC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|

| Benfluron | 0.83 | 28.1 | 33.9 |

| Analog 1 | 5.5 | 7.1 | 1.3 |

| Analog 5 | 19.4 | 49.7 | 2.6 |

The structural components of benfluron, particularly the benzo[c] and cyclopentanone moieties, are crucial for effective RRE–Rev target engagement, which is essential for its antiviral action .

2.2 Immunomodulatory Effects

Benfluron has also demonstrated immunomodulatory properties by reducing the capability of allogeneic spleen cells to induce graft-versus-host reactions (GVHR) when incubated at concentrations ranging from 5 to 20 µg/ml . This suggests potential applications in transplant medicine or autoimmune conditions.

3. Antitumor Activity

Benfluron's antitumor efficacy has been explored in various models. Its ability to inhibit tumor growth is linked to its impact on angiogenesis and cellular proliferation pathways.

Table 2: Summary of Antitumor Studies In Vivo

| Study Reference | Model | Treatment Dose (mg/kg) | Outcome |

|---|---|---|---|

| Bone metastasis model | 30 | Reduced tumor growth | |

| Tumor cell lines | Variable | Significant proliferation inhibition |

In vivo studies have shown that benfluron can significantly inhibit tumor growth in various cancer models by modulating vascular endothelial growth factor (VEGF) pathways .

4.1 Case Study: HIV Treatment

A recent study evaluated the optimization of benfluron analogs for enhanced antiviral activity while minimizing toxicity . The results indicated that modifications to the benzo[c]fluorene structure could lead to compounds with improved selectivity and reduced side effects.

4.2 Case Study: Tumor Angiogenesis

In another study focusing on glioma models, benfluron's ability to modulate VEGF expression was linked to reductions in cerebral edema associated with tumor growth . This underscores its potential utility in treating conditions characterized by aberrant angiogenesis.

5. Conclusion

This compound represents a promising compound with multifaceted biological activities, particularly in antiviral and anticancer domains. Ongoing research is crucial for optimizing its therapeutic applications and understanding the underlying mechanisms driving its efficacy.

Wissenschaftliche Forschungsanwendungen

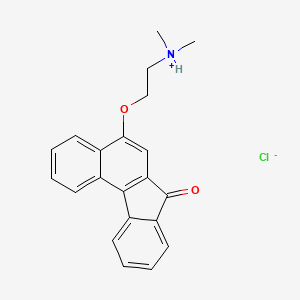

Benfluron hydrochloride, also known as 5-(2-N,N-dimethyl-amino-ethoxy)-7-oxo-7H-benzo(c)fluorene hydrochloride , is a cytostatic drug with several applications, including uses as an antiretroviral and immunosuppressive agent .

Scientific Research Applications

- Antiretroviral Agent Benfluron has demonstrated anti-HIV activity, likely through inhibitory actions on virus transcription and Rev-mediated viral RNA export . Research has focused on optimizing benfluron's antiretroviral properties by modifying its benzo[c]fluorenone system . Studies have shown that both the benzo[c] and cyclopentanone components of benfluron are required for strong RRE-Rev target engagement and antiretroviral activity .

- Immunosuppressive Agent Benfluron has shown potential as an immunosuppressive agent . Studies in mice demonstrated that benfluron prolonged skin graft survival and potentially inhibited regional and systemic graft-versus-host reaction (GVHR) when administered orally at a dose of 100 mg/kg of body weight . Additionally, allogeneic spleen cells incubated with benfluron showed a reduced capability to induce GVHR, and PHA or PWM stimulation of lymphocytes was completely inhibited in the presence of 2 micrograms/ml of benfluron .

- Antineoplastic Applications Benfluron is also regarded as an antineoplastic agent . Certain benzomorpholine derivatives, related to benfluron, can be used as active agents against solid tumors, malignant ascites, and hematopoietic cancers .

Optimization of Benfluron Analogs

- Researchers have designed and tested benfluron analogs to improve its RRE-Rev-inhibition capacity and antiretroviral activity while lowering toxicity . The optimization strategy involves modifying the benzo[c]fluorenone system to reduce planarity or the number of fused rings, potentially decreasing the molecule's DNA-binding affinity and associated toxicity .

- Six benfluron analogs were designed to measure their impact on RRE affinity, RRE-Rev-inhibition capacity, antiretroviral activity, and cellular toxicity . The results indicated the importance of both the benzo[c] and cyclopentanone components for RRE-Rev target engagement and antiretroviral activity .

Eigenschaften

CAS-Nummer |

80427-58-3 |

|---|---|

Molekularformel |

C21H20ClNO2 |

Molekulargewicht |

353.8 g/mol |

IUPAC-Name |

dimethyl-[2-(7-oxobenzo[c]fluoren-5-yl)oxyethyl]azanium;chloride |

InChI |

InChI=1S/C21H19NO2.ClH/c1-22(2)11-12-24-19-13-18-20(15-8-4-3-7-14(15)19)16-9-5-6-10-17(16)21(18)23;/h3-10,13H,11-12H2,1-2H3;1H |

InChI-Schlüssel |

FEDBYSNFQHOGCJ-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC1=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4C2=O.Cl |

Kanonische SMILES |

C[NH+](C)CCOC1=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4C2=O.[Cl-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

78250-23-4 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

VUFB-13468 hydrochloride; VUFB-13468 hydrochloride; VUFB-13468 HCl; Benfluron Hydrochloride; Benfluron HCl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.